1-Amino-1,3-diphenylthiourea
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Overview
Description
1-Amino-1,3-diphenylthiourea is an organosulfur compound with the molecular formula C₁₃H₁₂N₂S. It is a derivative of thiourea, characterized by the presence of an amino group and two phenyl groups attached to the thiourea core. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
1-Amino-1,3-diphenylthiourea is a type of thiourea, which are organosulfur compounds that play a significant role in various fields such as pharmaceutical and synthetic chemistry Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities .
Mode of Action
It is known that thiourea derivatives interact with their targets to exert their effects
Biochemical Pathways
Thiourea derivatives are known to be involved in various biochemical processes due to their wide application in pharmaceutical and synthetic chemistry .
Result of Action
Thiourea derivatives have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities . The specific effects of this compound would depend on its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of aniline with carbon disulfide in the presence of a base, followed by the addition of an amine. Another method includes the reaction of aniline with isothiocyanates under mild conditions . These reactions typically yield high purity products with good yields.
Industrial Production Methods: Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, mild reaction conditions, and the use of water as a solvent, making it an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1,3-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are typically employed under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Amino-1,3-diphenylthiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-1,3-diphenylthiourea can be compared with other thiourea derivatives such as:
1,3-Diphenylthiourea: Lacks the amino group, which affects its reactivity and applications.
3-Decanoyl-1,1-diphenylthiourea: Contains a decanoyl group, making it more hydrophobic and suitable for use in non-ionic surfactants.
3-Dodecanoyl-1,1-diphenylthiourea: Similar to the decanoyl derivative but with a longer carbon chain, further enhancing its hydrophobic properties.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-amino-1,3-diphenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONMUKAPQSLHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418667 |
Source
|
Record name | 1-amino-1,3-diphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-47-1 |
Source
|
Record name | N,1-Diphenylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-amino-1,3-diphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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